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molecular formula C9H8N2O3 B8785347 2-Methyl-7-nitro-2,3-dihydro-1H-isoindol-1-one

2-Methyl-7-nitro-2,3-dihydro-1H-isoindol-1-one

Cat. No. B8785347
M. Wt: 192.17 g/mol
InChI Key: FLHSVHDSGAKTQZ-UHFFFAOYSA-N
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Patent
US08263590B2

Procedure details

At room temperature, a solution of N-Methyl-7-nitro-2,3-dihydroisoindole-1-one (561.0 mg, 2.92 mmol) in EtOAc (8.4 mL) is treated with SnCl2.2H2O (2.68 g), stirred at 80° C. under reflux for 5 h, and treated with 30 mL of 5N NaOH at 0° C. After the both layers are separated, the aqueous layer is extracted with EtOAc (2×8 mL), the combined extracts are washed with brine (5 mL), dried (MgSO4), and evaporated to give 7-Amino-N-methyl-2,3-dihydroisoindole-1-one (455.9 g, 2.81 mmol) in 96%. Yellow solid. Rf (CH2Cl2/EtOAC 1:1) 0.53. 1H-NMR (400 MHz, CDCl3) 3.12 (s), 4.28 (s), 5.20 (br. s), 6.56 (d, J=8.0), 6.68 (d, J=8.0), 7.21 (dd, J=8.0, 8.0).
Quantity
561 mg
Type
reactant
Reaction Step One
Quantity
2.68 g
Type
reactant
Reaction Step One
Name
Quantity
8.4 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:10][C:9]2[C:4](=[C:5]([N+:11]([O-])=O)[CH:6]=[CH:7][CH:8]=2)[C:3]1=[O:14].O.O.Cl[Sn]Cl.[OH-].[Na+]>CCOC(C)=O>[NH2:11][C:5]1[CH:6]=[CH:7][CH:8]=[C:9]2[C:4]=1[C:3](=[O:14])[N:2]([CH3:1])[CH2:10]2 |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
561 mg
Type
reactant
Smiles
CN1C(C2=C(C=CC=C2C1)[N+](=O)[O-])=O
Name
Quantity
2.68 g
Type
reactant
Smiles
O.O.Cl[Sn]Cl
Name
Quantity
8.4 mL
Type
solvent
Smiles
CCOC(=O)C
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred at 80° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 5 h
Duration
5 h
CUSTOM
Type
CUSTOM
Details
After the both layers are separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer is extracted with EtOAc (2×8 mL)
WASH
Type
WASH
Details
the combined extracts are washed with brine (5 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
NC=1C=CC=C2CN(C(C12)=O)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.81 mmol
AMOUNT: MASS 455.9 g
YIELD: CALCULATEDPERCENTYIELD 96.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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